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Compound of Interest

Compound Name: Ledipasvir (acetone)

Cat. No.: B15158386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic ledipasvir
(acetone) formulations with the reference product, Harvoni®. The information presented is

based on publicly available data from bioequivalence studies and guidance from regulatory

agencies.

Executive Summary
Generic formulations of ledipasvir, in a fixed-dose combination with sofosbuvir, have been

developed to provide more accessible treatment options for Hepatitis C Virus (HCV) infection.

To ensure therapeutic equivalence, these generic products must demonstrate bioequivalence

to the originator product. This guide summarizes the key pharmacokinetic parameters from a

pivotal bioequivalence study and outlines the standard experimental protocols recommended

by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and

Drug Administration (FDA).

Data Presentation: Bioequivalence of Ledipasvir
The following table summarizes the key pharmacokinetic parameters for ledipasvir from a

bioequivalence study comparing a generic formulation to the reference product, Harvoni®, in

healthy adult volunteers. The study was a single-dose, randomized-sequence, open-label,

reference-replicated, 3-period crossover design conducted under fasting conditions.
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Pharmacokinetic
Parameter

Geometric Mean Ratio
(Test/Reference) %

90% Confidence Interval

Cmax (Maximum Plasma

Concentration)
Not Reported 87.33% - 115.15%

AUClast (Area Under the

Curve from time 0 to the last

measurable concentration)

Not Reported 83.82% - 112.26%

Data sourced from a study by Wasef et al. on a fixed-dose combination tablet of sofosbuvir and

ledipasvir.

Interpretation of Data:

For a generic drug to be considered bioequivalent to the reference product, the 90%

confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the

predetermined range of 80.00% to 125.00%[1]. The data presented in the table demonstrates

that the 90% CIs for both Cmax and AUClast for the generic ledipasvir formulation are well

within this acceptance range. This indicates that the rate and extent of absorption of ledipasvir

from the generic product are equivalent to that of the reference product.

Experimental Protocols
Bioequivalence studies for generic ledipasvir formulations are typically conducted based on

guidelines provided by regulatory agencies. The following outlines a standard protocol for such

a study.

Study Design
A single-dose, randomized, open-label, two-period, two-sequence crossover study is the

generally recommended design[1]. However, due to the high intra-subject variability of

ledipasvir, a replicate design may also be employed[1].

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are typically

enrolled.
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Dosage: A single oral dose of the test product (generic ledipasvir/sofosbuvir) and the

reference product (Harvoni®) is administered in each study period.

Washout Period: An adequate washout period between the two treatment periods is required

to ensure that the drug from the first period is completely eliminated before the second

period begins.

Fasting/Fed Conditions: Studies are generally conducted under fasting conditions.

Blood Sampling: Blood samples are collected at predefined time points before and after drug

administration to characterize the plasma concentration-time profile of ledipasvir.

Bioanalytical Method
The concentration of ledipasvir in plasma samples is determined using a validated bioanalytical

method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). The

method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
The primary pharmacokinetic parameters for assessing bioequivalence are:

Cmax: The maximum observed plasma concentration of the drug.

AUC0-t: The area under the plasma concentration-time curve from time zero to the last

quantifiable concentration.

AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

Statistical analysis is performed on the log-transformed Cmax and AUC data to determine the

geometric mean ratios and their 90% confidence intervals.

Visualizations
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for a generic

drug.
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Screening & Enrollment Treatment Periods Analysis

Subject Pool Inclusion/Exclusion Criteria Informed Consent Screening Tests Randomization Period 1: Administer Test or Reference Washout Period Period 2: Administer Crossover Treatment Blood Sampling Bioanalytical Method (LC-MS/MS) Pharmacokinetic Analysis (Cmax, AUC) Statistical Analysis (90% CI) Bioequivalence_DeterminationBioequivalence Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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